1-phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea
Description
Properties
IUPAC Name |
1-phenyl-3-(prop-2-enylcarbamothioylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-8-12-11(17)15-14-10(16)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,15,17)(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAINTKVGTOOAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167602 | |
| Record name | N-Phenyl-2-[(2-propen-1-ylamino)thioxomethyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321980-76-1 | |
| Record name | N-Phenyl-2-[(2-propen-1-ylamino)thioxomethyl]hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321980-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-2-[(2-propen-1-ylamino)thioxomethyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea typically involves multiple steps. One common method includes the reaction of phenyl isocyanate with an appropriate amine to form the urea derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
Substituent Variations and Reactivity
The target compound’s allyl-sulfanylcarbonimidoyl substituent differentiates it from common urea derivatives. For example:
- 1-phenyl-3-(quinolin-5-yl)urea (): Incorporates a quinoline moiety, enabling fluorescence or metal coordination, unlike the sulfur-containing group in the target compound.
Table 1: Key Structural Differences Among Urea Derivatives
Hydrogen Bonding and Crystal Packing
The sulfanylcarbonimidoyl group in the target compound likely forms strong N–H···S hydrogen bonds, contrasting with O- or N-centered interactions in analogs. For instance:
- N-[2-(Benzylideneamino)phenyl]-N′-phenylurea (): Forms helical chains via N–H···O bonds, stabilized by an R₁²(6) motif.
- 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (): Utilizes pyrimidinyl and ethylphenyl groups for π-stacking, whereas the allyl-sulfanylcarbonimidoyl group in the target compound may prioritize hydrogen bonding over aromatic interactions .
Biological Activity
1-Phenyl-3-[(E)-N-(prop-2-en-1-yl)-(C-sulfanylcarbonimidoyl)amino]urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a phenyl group and a urea moiety, which are known to contribute to its biological activity. The presence of the sulfanylcarbonimidoyl group may enhance its interaction with biological targets, potentially influencing its efficacy as an anticancer agent.
Synthesis and Evaluation of Biological Activity
Recent studies have focused on synthesizing derivatives of urea compounds and evaluating their antiproliferative effects on various cancer cell lines. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) using the MTT assay to determine their IC50 values .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound | IC50 (A549) | IC50 (HCT-116) | IC50 (PC-3) |
|---|---|---|---|
| 7u | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM | >100 μM |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM | 3.60 ± 1.08 μM |
The compound identified as 7u demonstrated significant antiproliferative effects, comparable to the established drug sorafenib, indicating its potential as a lead compound for further development .
The mechanism by which these compounds exert their biological effects is largely attributed to their ability to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, the Raf/MEK/ERK pathway is crucial in many cancers, and compounds targeting this pathway have shown promise in preclinical studies . Molecular docking studies have suggested that these compounds can form hydrogen bonds with amino acid residues in the BRAF protein, a key player in the aforementioned signaling pathway .
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have shown that various derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Structure-Activity Relationship (SAR) : The SAR analyses have revealed that substituents on the phenyl ring significantly affect the antiproliferative activity. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups .
- Potential for Drug Development : Given their promising biological activity, these compounds are being explored as potential candidates for new anticancer therapies. The ongoing research aims to optimize their structure to improve efficacy and selectivity.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) and hydrogen-bonding networks in the urea core. Single-crystal diffraction at 100K provides <0.8 Å resolution .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structure .
How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
Q. Advanced
- Functional group modulation :
- Replace the phenyl group with fluorinated analogs (e.g., 4-CF₃) to enhance metabolic stability .
- Modify the allyl chain to cyclopropyl or propargyl groups to assess steric effects on target binding .
- In silico docking : Use AutoDock Vina to predict interactions with enzymes like carbonic anhydrase or kinase targets. Validate with SPR (surface plasmon resonance) for binding kinetics .
What in vitro and in vivo models are appropriate for evaluating the compound’s toxicity and mechanism of action?
Q. Basic
- In vitro :
- Cytotoxicity: MTT assay in primary hepatocytes (EC₅₀ determination).
- Enzyme inhibition: Fluorescence-based assays for sulfhydryl-dependent enzymes (e.g., glutathione reductase) .
- In vivo :
- Acute toxicity: OECD 423 guidelines in rodent models, monitoring renal/hepatic biomarkers .
Q. Advanced
- Mechanistic studies :
- CRISPR-Cas9 knockout models to identify target genes in pathways like apoptosis (e.g., Bcl-2/Bax ratio analysis) .
- Metabolomics (LC-MS/MS) to track urea derivative metabolites in plasma and tissues .
What strategies mitigate challenges in the compound’s solubility and bioavailability during formulation?
Q. Advanced
- Nanocarriers : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance aqueous dispersion and sustained release .
- Prodrug design : Introduce phosphate esters at the urea NH group, hydrolyzable by alkaline phosphatase in target tissues .
- Co-crystallization : Use succinic acid or caffeine as co-formers to improve dissolution rates (characterize via PXRD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
